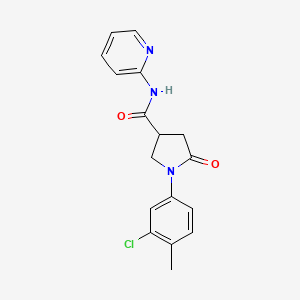
1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in Japan in 2014 and has since become a popular recreational drug due to its potent psychoactive effects. MMB-FUBINACA is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Wirkmechanismus
1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor with high affinity and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor produces the psychoactive effects of this compound, which include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of THC, the psychoactive component of cannabis. It produces a range of effects on the central nervous system, including euphoria, relaxation, altered perception, and impaired memory and cognition. This compound has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate in lab experiments is its high potency and affinity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the central nervous system. However, one of the limitations of using this compound is its potential for abuse and addiction. Researchers must take precautions to ensure that the substance is used only for scientific purposes and not for recreational use.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of interest is the development of new analytical methods for the detection and quantification of synthetic cannabinoids in biological samples. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the central nervous system and their potential for addiction and abuse.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate involves the condensation of 4-methylbenzoyl chloride with 1-propyl-1H-benzimidazole-2-amine to form the intermediate 1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)ethanone. This intermediate is then reacted with vinyl magnesium bromide to form the final product, this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor and the central nervous system. It has been shown to have a high affinity for the CB1 receptor and to be a potent agonist, producing effects similar to those of THC, the psychoactive component of cannabis. This compound has also been used to study the effects of synthetic cannabinoids on memory, cognition, and other cognitive functions.
Eigenschaften
IUPAC Name |
[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-4-17-29-24-8-6-5-7-23(24)28-26(29)18-25(21-13-9-19(2)10-14-21)31-27(30)22-15-11-20(3)12-16-22/h5-16,18H,4,17H2,1-3H3/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLJRRSHBOSIJ-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)C)/OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5434514.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5434516.png)
![2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5434541.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5434552.png)

![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5434573.png)
![N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)
![7-(3-chloro-4-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434581.png)
![6-iodo-3-methyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5434591.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5434597.png)

